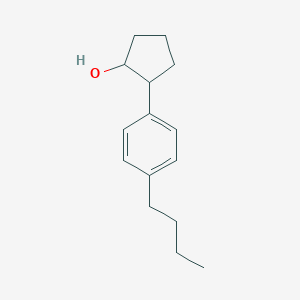

trans-2-(4-n-Butylphenyl)cyclopentanol

Description

Significance of Cyclopentanol (B49286) Derivatives in Organic Chemistry and Related Fields

Cyclopentanol and its derivatives are fundamental structural motifs in the realm of organic chemistry. The five-membered carbocyclic ring, known as the cyclopentane (B165970) scaffold, is a recurring feature in a vast array of natural products, bioactive compounds, and molecules of medicinal importance. thieme-connect.de These structures serve as versatile building blocks and intermediates in the synthesis of more complex chemical entities, including pharmaceuticals, agrochemicals, and fine chemicals. chemeo.com

The functionalized five-membered ring is not merely a passive framework; its stereochemistry and the nature of its substituents profoundly influence the biological activity and physical properties of the molecule. thieme-connect.de The cyclopentane ring's conformational flexibility allows it to present substituents in specific spatial orientations, which is crucial for interactions with biological targets like enzymes and receptors. Consequently, the stereocontrolled synthesis of highly substituted cyclopentane cores is a significant focus of modern synthetic chemistry, aiming to unlock new therapeutic agents and materials. thieme-connect.de The development of novel cyclopentane-based small molecule libraries for screening is seen as a promising avenue for discovering the active pharmaceutical ingredients (APIs) of the future. thieme-connect.de

Overview of the Chemical Compound: trans-2-(4-n-Butylphenyl)cyclopentanol within the Broader Context of Alicyclic Alcohols

This compound is a specific molecule within the large family of alicyclic compounds—organic molecules that contain one or more carbon rings but are not aromatic. wizeprep.com As an alicyclic alcohol, its structure is characterized by two key features: a saturated five-membered cyclopentanol ring and a 4-n-butylphenyl group attached to the second carbon atom of this ring.

The designation "trans" is crucial as it defines the stereochemistry of the compound. It indicates that the hydroxyl (-OH) group on carbon 1 and the 4-n-butylphenyl group on carbon 2 are located on opposite sides of the plane of the cyclopentane ring. This specific spatial arrangement distinguishes it from its "cis" isomer, where both substituents would be on the same side. Such stereoisomers, despite having the same chemical formula, often exhibit markedly different physical properties and biological activities.

The structure combines a polar hydroxyl group, capable of hydrogen bonding, with a nonpolar, hydrophobic 4-n-butylphenyl substituent. This amphiphilic nature suggests potential applications in areas where molecular organization and interfacial properties are important.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | trans-2-(4-butylphenyl)cyclopentan-1-ol |

| Molecular Formula | C₁₅H₂₂O |

| Molecular Weight | 218.34 g/mol |

| CAS Number | 933674-35-2 |

Historical Context and Evolution of Research on Cyclopentanol Skeletons

The study of alicyclic compounds, including the cyclopentane ring system, dates back to the 19th century. Early work by chemists like Adolf von Baeyer involved investigating the stability of these rings, leading to his "strain theory." stackexchange.com While his initial assumption that all cycloalkanes were planar was later refined by the concept of puckered, strain-free conformations for rings like cyclohexane (B81311), his work laid the essential groundwork for understanding cyclic molecules. stackexchange.com The field of alicyclic chemistry was so foundational to organic chemistry that Otto Wallach received the 1910 Nobel Prize in Chemistry for his extensive work on these compounds. wizeprep.com

Historically, the synthesis of the cyclopentane ring was considered challenging compared to the six-membered cyclohexane ring, for which powerful and general methods like the Diels-Alder reaction were available. baranlab.org This perceived synthetic difficulty limited its exploration for some time. However, over the 20th and into the 21st century, a vast number of sophisticated methods have been developed for the "active" synthesis of cyclopentane rings, where the ring is created directly through various cyclization and annulation strategies. baranlab.orgorganic-chemistry.org These modern synthetic tools have made complex, stereochemically defined cyclopentanol derivatives far more accessible, fueling their increased use and investigation in medicinal and materials science. thieme-connect.de

Scope and Objectives of Academic Inquiry on this compound

While extensive, dedicated research on this compound itself is not widely published, the academic inquiry surrounding this and structurally similar molecules focuses on several key areas:

Stereoselective Synthesis : A primary objective is the development of synthetic methods that can reliably produce the trans isomer with high purity, avoiding contamination with the cis form. A common and effective strategy for achieving this is the nucleophilic ring-opening of cyclopentene (B43876) oxide with an appropriate organometallic reagent. The reaction mechanism, an Sₙ2-type attack, inherently leads to the trans configuration. For the target compound, this would involve the reaction of cyclopentene oxide with a Grignard reagent, 4-n-butylphenylmagnesium bromide. stackexchange.com

Structural Characterization : Detailed analysis using spectroscopic techniques is essential to confirm the structure and stereochemistry. This involves using Nuclear Magnetic Resonance (NMR) spectroscopy to establish the connectivity and relative orientation of the protons on the cyclopentane ring, Infrared (IR) spectroscopy to identify functional groups like the hydroxyl group, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Application in Materials Science : Compounds featuring a rigid cyclic core (like cyclopentane) attached to a flexible alkyl-aromatic group (like 4-n-butylphenyl) are of significant interest in the field of liquid crystals. google.com The molecular shape of such compounds can lead to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals. Research in this area would investigate the liquid crystalline properties of this compound and related derivatives.

Table 2: Illustrative Physical and Spectroscopic Data Based on Analogous Compounds

Data for the target compound is not publicly available. This table presents expected values and key spectral features based on the closely related compound trans-2-phenylcyclohexanol and general spectroscopic principles.

| Property | Illustrative Value / Expected Observation |

| Physical State | Likely a solid or viscous liquid at room temperature. |

| Melting Point | Expected to be in a similar range to analogs like trans-2-phenylcyclohexanol (m.p. 53-55 °C). chemicalbook.com |

| Boiling Point | Expected to be >250 °C at atmospheric pressure. |

| IR Spectroscopy | Strong, broad absorption around 3600-3200 cm⁻¹ (O-H stretch); Absorptions around 3100-3000 cm⁻¹ (Aromatic C-H stretch); Absorptions around 3000-2850 cm⁻¹ (Aliphatic C-H stretch). |

| ¹H-NMR Spectroscopy | Signals ~7.0-7.3 ppm (aromatic protons); Signal for the proton on the carbon bearing the -OH group (CH-OH); Complex multiplets for cyclopentyl and butyl protons; A distinct upfield signal for the terminal methyl group of the butyl chain. |

| ¹³C-NMR Spectroscopy | Signals ~125-145 ppm (aromatic carbons); Signal ~70-80 ppm (carbon bearing the -OH group); Multiple signals in the aliphatic region (~10-40 ppm) for the cyclopentyl and butyl carbons. |

Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

2-(4-butylphenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C15H22O/c1-2-3-5-12-8-10-13(11-9-12)14-6-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3 |

InChI Key |

BSPHRRCKIFUZCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2CCCC2O |

Origin of Product |

United States |

Synthetic Methodologies for Trans 2 4 N Butylphenyl Cyclopentanol

Retrosynthetic Analysis and Key Synthetic Precursors

A retrosynthetic analysis of trans-2-(4-n-Butylphenyl)cyclopentanol reveals two primary disconnection approaches, leading to logical and accessible starting materials. The primary bond for disconnection is the C-C bond between the cyclopentanol (B49286) ring and the 4-n-butylphenyl group, or the C-O bond of the alcohol.

Disconnection Approach 1: C-C Bond Disconnection

This approach involves disconnecting the bond between the phenyl ring and the cyclopentanol moiety. This leads to a cyclopentanone (B42830) precursor and a 4-n-butylphenyl organometallic reagent.

Target Molecule: this compound

Precursors: Cyclopentanone and a 4-n-butylphenyl nucleophile (e.g., Grignard reagent or organolithium).

Disconnection Approach 2: C-O Bond Disconnection (Functional Group Interconversion)

This strategy focuses on the stereochemistry of the alcohol. The trans alcohol can be obtained from the corresponding ketone, 2-(4-n-butylphenyl)cyclopentanone, through a diastereoselective reduction.

Target Molecule: this compound

Precursor: 2-(4-n-Butylphenyl)cyclopentanone

Further retrosynthetic analysis of 2-(4-n-butylphenyl)cyclopentanone suggests its synthesis from cyclopentanone and a 4-n-butylphenyl halide via methods such as enamine alkylation or transition-metal-catalyzed alpha-arylation.

The key synthetic precursors identified through this analysis are:

Cyclopentanone

4-n-Butylbromobenzene (for the organometallic reagent)

1-(4-n-Butylphenyl)cyclopentene (for hydroboration-oxidation)

Stereoselective Synthesis Strategies for trans-2-Substituted Cyclopentanols

Achieving the desired trans stereochemistry in 2-substituted cyclopentanols is a significant synthetic challenge. Several strategies can be employed to control the diastereoselectivity and, if required, the enantioselectivity of the final product.

Diastereoselective Approaches (e.g., Hydroboration-Oxidation of Cyclopentene (B43876) Derivatives)

The hydroboration-oxidation of a substituted cyclopentene is a powerful method for the diastereoselective synthesis of trans-2-substituted cyclopentanols. This two-step reaction sequence involves the syn-addition of a borane (B79455) across the double bond, followed by oxidation to the alcohol, which effectively results in an anti-Markovnikov addition of water across the alkene.

Table 1: Key Features of Hydroboration-Oxidation for trans-Cyclopentanol Synthesis

| Feature | Description |

| Starting Material | 1-(4-n-Butylphenyl)cyclopentene |

| Reagents | 1. Borane (BH3) or its complex (e.g., BH3·THF) 2. Hydrogen peroxide (H2O2), Sodium hydroxide (B78521) (NaOH) |

| Stereochemical Outcome | syn-addition of H and OH across the double bond |

| Product | This compound |

Enantioselective Synthesis for Chiral Resolution or Asymmetric Induction

While the focus is on the trans diastereomer, it is important to note that this compound is chiral. Enantioselective synthesis can be approached in two main ways:

Chiral Resolution: A racemic mixture of this compound can be synthesized and then separated into its constituent enantiomers. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, followed by separation (e.g., by chromatography or crystallization) and subsequent removal of the chiral auxiliary.

Asymmetric Induction: An enantioselective reaction can be employed to directly produce one enantiomer in excess. This could involve the use of a chiral catalyst in the reduction of the precursor ketone or a chiral borane in the hydroboration step.

Control of trans-Stereochemistry during Cyclopentanol Ring Formation

The stereochemistry can also be controlled during the formation of the cyclopentanol ring itself. For instance, intramolecular cyclization reactions of acyclic precursors can be designed to favor the formation of the trans isomer. The stereochemical outcome is often dictated by the steric and electronic properties of the substituents and the reaction conditions.

Common Synthetic Routes for Substituted Cyclopentanols

Reduction of Cyclic Ketones and Analogues (e.g., Cyclopentanone with organometallic reagents or hydrogen transfer reductions)

A prevalent and versatile method for synthesizing 2-substituted cyclopentanols involves the reduction of the corresponding 2-substituted cyclopentanone. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the steric environment around the carbonyl group.

Synthesis of the Ketone Precursor:

The key intermediate, 2-(4-n-butylphenyl)cyclopentanone, can be synthesized through various methods, including the reaction of cyclopentanone with a suitable 4-n-butylphenyl electrophile.

Diastereoselective Reduction:

The reduction of 2-(4-n-butylphenyl)cyclopentanone can yield both cis and trans isomers. To obtain the trans isomer preferentially, a reducing agent that approaches the carbonyl group from the less hindered face is required.

Hydrogen Transfer Reduction: Catalytic transfer hydrogenation, often employing a metal catalyst (e.g., platinum, palladium) and a hydrogen donor (e.g., isopropanol), can be a mild and effective method. The solvent can play a crucial role in the selectivity of such reactions. researchgate.net

Hydride Reductions: The choice of hydride reagent is critical. Sterically demanding hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack from the less hindered face of the ketone, which in the case of 2-substituted cyclopentanones, often leads to the trans alcohol as the major product. Conversely, smaller hydride reagents like sodium borohydride (B1222165) may give mixtures of diastereomers.

Table 2: Comparison of Reducing Agents for 2-Substituted Cyclopentanones

| Reducing Agent | Typical Diastereoselectivity | Rationale |

| Sodium Borohydride (NaBH4) | Often gives a mixture of cis and trans isomers | Small size allows for approach from either face of the carbonyl. |

| Lithium Aluminum Hydride (LiAlH4) | Can provide moderate to good selectivity for the trans isomer | More reactive than NaBH4, but selectivity is substrate-dependent. |

| L-Selectride® | High selectivity for the trans isomer | The bulky sec-butyl groups force the hydride to be delivered from the less sterically hindered face. |

| Catalytic Hydrogenation (e.g., H2/Pt) | Selectivity is dependent on the catalyst, solvent, and substrate. | The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the catalyst face. |

Organometallic Reagents in Cyclopentanol Synthesis (e.g., Grignard reactions, organolithium additions)

Organometallic reagents, such as Grignard and organolithium compounds, are powerful tools for forming carbon-carbon bonds and are fundamental in the synthesis of alcohols from carbonyl compounds or epoxides. organic-chemistry.orgwikipedia.org A direct and stereocontrolled route to this compound involves the nucleophilic ring-opening of cyclopentene oxide by an appropriate organometallic reagent.

The synthesis begins with the preparation of the Grignard reagent, 4-n-butylphenylmagnesium bromide. This is achieved by reacting 1-bromo-4-n-butylbenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Reaction: 4-n-Bu-C₆H₄Br + Mg → 4-n-Bu-C₆H₄MgBr

Once formed, this Grignard reagent acts as a potent nucleophile. Its addition to cyclopentene oxide proceeds via an Sₙ2-type mechanism. masterorganicchemistry.com The nucleophilic attack occurs at one of the epoxide carbons, leading to the opening of the three-membered ring. The stereochemistry of this reaction is well-defined; the nucleophile attacks from the face opposite to the epoxide oxygen, resulting in an inversion of configuration at the reaction center. This backside attack inherently establishes a trans relationship between the incoming 4-n-butylphenyl group and the resulting hydroxyl group on the adjacent carbon. An acidic workup then protonates the intermediate magnesium alkoxide to yield the final this compound product.

Organolithium reagents, prepared by reacting an alkyl or aryl halide with lithium metal, can be used in a similar fashion and are generally more reactive than their Grignard counterparts. dalalinstitute.com The reaction of 4-n-butyllithium with cyclopentene oxide would also be expected to yield the trans product through the same stereospecific ring-opening pathway.

| Parameter | Condition | Rationale/Effect |

|---|---|---|

| Solvent | Anhydrous Diethyl Ether or THF | Solvates the magnesium center, stabilizing the Grignard reagent. Must be anhydrous to prevent quenching of the reagent. |

| Temperature | 0 °C to reflux | Reaction initiation may require gentle heating. Subsequent addition to the epoxide is often performed at 0 °C to control reactivity. |

| Reactant Ratio | Slight excess of Grignard reagent | Ensures complete consumption of the limiting cyclopentene oxide. numberanalytics.com |

| Workup | Aqueous acid (e.g., NH₄Cl, dilute HCl) | Protonates the alkoxide intermediate to form the alcohol and dissolves magnesium salts. |

Ring-Closing Metathesis for Cyclopentene Formation followed by Functionalization

Ring-closing metathesis (RCM) is a robust and widely used reaction in organic synthesis for the formation of cyclic alkenes from acyclic diene precursors. wikipedia.org This methodology can be strategically employed to construct a substituted cyclopentene ring, which can then be functionalized to afford the target trans-cyclopentanol. This two-stage approach offers excellent control over the placement of substituents and subsequent stereochemistry.

The first step is the synthesis of a suitable diene precursor. A plausible starting material is 4-n-butylbenzaldehyde. Reaction with a vinyl Grignard reagent would yield an allylic alcohol, which could then be allylated to produce a 1,6-diene substrate bearing the 4-n-butylphenyl group, such as 1-(4-n-butylphenyl)hepta-1,6-dien-4-ol.

This diene is then subjected to RCM. The reaction is catalyzed by transition metal complexes, most commonly ruthenium-based catalysts like Grubbs' first, second, or third-generation catalysts. numberanalytics.com In the presence of the catalyst, the two terminal alkene groups of the diene undergo an intramolecular metathesis reaction, eliminating volatile ethylene (B1197577) and forming a new double bond that closes the five-membered ring. numberanalytics.com This step produces 4-(4-n-butylphenyl)cyclopent-2-en-1-ol.

The second stage is the stereoselective functionalization of the cyclopentene intermediate to introduce the hydroxyl group in a trans configuration relative to the existing aryl substituent. This is effectively achieved through a hydroboration-oxidation sequence. The cyclopentene derivative is treated with a borane reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN). The boron atom adds to the less sterically hindered face of the double bond, and preferentially to the carbon atom distal to the existing substituent, in a syn-addition. Subsequent oxidation of the carbon-boron bond with hydrogen peroxide (H₂O₂ ) in the presence of a base (e.g., NaOH) replaces the boron with a hydroxyl group, with retention of stereochemistry. This sequence results in the anti-Markovnikov addition of water across the double bond, yielding the desired this compound.

| Catalyst | Typical Loading (mol%) | Key Characteristics |

|---|---|---|

| Grubbs' Catalyst 1st Gen. | 2-5 | Good for simple RCM; sensitive to air and moisture. |

| Grubbs' Catalyst 2nd Gen. | 0.5-2 | Higher activity, greater functional group tolerance, and better thermal stability than 1st Gen. organic-chemistry.org |

| Hoveyda-Grubbs' Catalyst 2nd Gen. | 0.5-2 | Features a chelating isopropoxybenzylidene ligand, offering enhanced stability and catalyst recyclability. nih.gov |

Advanced Synthetic Transformations for Complex Cyclopentanol Scaffolds

Beyond classical methods, advanced synthetic transformations offer pathways to more complex molecular architectures that may incorporate the this compound moiety.

Oxidative Rearrangements to Form Cyclopentanol Derivatives

Oxidative rearrangements can be powerful tools for ring contraction or expansion to form cyclopentanol derivatives from different cyclic precursors. One notable example is the transformation of biomass-derived furfural (B47365) into cyclopentanol through a hydrogenation-rearrangement process. nih.gov A hypothetical analogous route could start with a 2-substituted furfural derivative. Catalytic hydrogenation and rearrangement, often over bimetallic catalysts, can convert the furan (B31954) ring into a cyclopentanone or cyclopentanol ring system. nih.gov

Another classical approach is the Tiffeneau–Demjanov ring expansion, which can convert a substituted cyclobutylmethyl amine into a cyclopentanol. While less common due to potential side reactions, it represents a valid rearrangement strategy for forming five-membered rings. baranlab.org Similarly, semipinacol or Wolff rearrangements can be employed to contract a suitably substituted cyclohexane (B81311) ring into a cyclopentane (B165970) scaffold, which can then be further functionalized to the target alcohol. oregonstate.edu

Multi-Component Reactions Incorporating Cyclopentanol Moieties

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. These reactions are valued for their atom economy and ability to rapidly build molecular complexity.

While a direct MCR to form this compound is not common, MCRs can be used to construct highly functionalized cyclopentane rings. researchgate.net For example, [3+2] cycloaddition reactions, which can be considered a type of multi-component reaction, are a primary method for synthesizing five-membered rings. organic-chemistry.org A reaction between a three-atom component (like a trimethylenemethane precursor) and a two-atom component (an alkene like 4-n-butylstyrene) could potentially form the substituted cyclopentane skeleton. Subsequent stereoselective functionalization would then be required to install the hydroxyl group and establish the final trans stereochemistry.

Optimization of Reaction Parameters for Yield, Purity, and Stereochemical Fidelity

The successful synthesis of this compound with high yield, purity, and stereochemical control hinges on the careful optimization of reaction parameters.

For organometallic additions to epoxides, temperature control is paramount. Reactions are typically initiated at 0 °C or lower to mitigate side reactions, such as proton abstraction or undesired rearrangements. The choice of solvent can also influence reactivity and selectivity; THF is often preferred for its superior ability to solvate Grignard reagents compared to diethyl ether. researchgate.net The rate of addition of the organometallic reagent to the epoxide solution must be carefully controlled to manage the reaction exotherm.

In ring-closing metathesis, several factors are critical. Catalyst selection and loading are key; second-generation catalysts are often more efficient, allowing for lower catalyst loadings (0.5–2 mol%), which simplifies purification. orgsyn.org A crucial parameter for RCM is concentration. Reactions must be run under high-dilution conditions (typically 0.001–0.05 M) to favor the desired intramolecular cyclization over intermolecular oligomerization or polymerization. rsc.org Temperature can also be optimized; while many RCM reactions proceed at room temperature or with gentle heating (40-60 °C), higher temperatures can sometimes lead to catalyst decomposition or undesired side reactions like double bond isomerization. nih.govnih.gov

The stereochemical fidelity of the hydroboration-oxidation step depends on the steric bulk of the borane reagent and the substrate. Bulky reagents like 9-BBN often provide higher selectivity for addition to the less hindered face of the double bond, enhancing the diastereomeric ratio of the final trans product.

| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| 1 | Diethyl Ether | 25 | 65 | 90:10 |

| 2 | THF | 25 | 72 | 92:8 |

| 3 | THF | 0 | 85 | 98:2 |

| 4 | Toluene | 25 | 40 | 85:15 |

Stereochemical and Conformational Analysis of Trans 2 4 N Butylphenyl Cyclopentanol

Elucidation of the trans-Configurational Isomerism

The term trans in trans-2-(4-n-Butylphenyl)cyclopentanol describes the relative stereochemistry of the hydroxyl (-OH) group and the 4-n-butylphenyl group at the C1 and C2 positions of the cyclopentane (B165970) ring, respectively. In the trans configuration, these two substituents are located on opposite faces of the ring. This arrangement is in contrast to the cis-isomer, where both substituents would be on the same face.

The elucidation of this trans configuration is typically achieved through nuclear magnetic resonance (NMR) spectroscopy, particularly by analyzing the coupling constants (J-values) between the protons attached to C1 and C2 (H1 and H2). The magnitude of the vicinal coupling constant, ³J(H1, H2), is dependent on the dihedral angle between these two protons, as described by the Karplus equation.

In a trans-1,2-disubstituted cyclopentane, the dihedral angle between H1 and H2 in the most stable conformations is typically large, approaching 180°. This leads to a relatively large coupling constant, generally in the range of 8-12 Hz. Conversely, in the cis-isomer, the dihedral angle is much smaller, resulting in a smaller coupling constant, typically between 2-5 Hz. Therefore, the observation of a large ³J(H1, H2) value in the ¹H NMR spectrum is a key indicator of the trans relative stereochemistry.

| Parameter | Expected Value for trans-Isomer | Expected Value for cis-Isomer |

| ³J(H1, H2) Coupling Constant | 8 - 12 Hz | 2 - 5 Hz |

| Dihedral Angle (H1-C1-C2-H2) | ~120° - 180° | ~0° - 40° |

| This table is interactive. Click on the headers to sort. |

Conformational Dynamics of the Cyclopentanol (B49286) Ring System

The cyclopentane ring is not planar. It adopts puckered conformations to relieve torsional strain that would arise from eclipsing interactions between adjacent hydrogen atoms in a planar structure. wikipedia.org This puckering is not static; the ring is highly flexible and undergoes rapid conformational changes.

The conformational dynamics of the cyclopentane ring are best described by the concept of pseudorotation. acs.org This is a continuous puckering motion where the out-of-plane atom appears to move around the ring, leading to the interconversion of numerous possible conformers. acs.org This process is not a true rotation but a series of conformational flips that pass through intermediate structures. acs.org For unsubstituted cyclopentane, the barrier to pseudorotation is very low, making the ring highly fluxional at room temperature. ucsb.edu

The two most commonly discussed conformations of the cyclopentane ring are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry).

Envelope Conformation: Four of the carbon atoms are coplanar, with the fifth carbon atom puckered out of the plane, resembling a flap of an envelope.

Half-Chair Conformation: Three adjacent carbon atoms are coplanar, while the other two are puckered, one above and one below the plane.

In unsubstituted cyclopentane, the envelope and half-chair conformations are very close in energy, with the envelope form being slightly more stable. researchgate.net However, the introduction of substituents, such as in this compound, influences the relative energies of these conformers. The substituents will preferentially occupy positions that minimize steric interactions. Generally, bulky substituents favor equatorial-like positions to reduce steric strain.

| Conformation | Symmetry | Description | Relative Stability in Unsubstituted Cyclopentane |

| Envelope | Cₛ | Four carbons in a plane, one out of the plane. | Slightly more stable |

| Half-Chair | C₂ | Three carbons in a plane, two out of the plane on opposite sides. | Slightly less stable |

| This table is interactive. Click on the headers to sort. |

In a substituted cyclopentanol, the hydroxyl group can occupy either a pseudo-axial or a pseudo-equatorial position. The preference for one orientation over the other depends on minimizing steric interactions with other substituents and with the hydrogen atoms on the ring.

In this compound, a diequatorial-like arrangement of both the hydroxyl and the 4-n-butylphenyl groups in a half-chair conformation is generally expected to be the most stable. An axial orientation would lead to greater steric hindrance with the axial hydrogens on the same side of the ring. The orientation of the hydroxyl group can influence the puckering of the ring, as the ring will adopt a conformation that best accommodates the steric bulk of the substituents in equatorial-like positions. Computational studies on trans-cyclopentane-1,2-diol have shown that a half-chair conformer with diequatorial hydroxyls is more stable than an envelope conformation with diaxial hydroxyls. rsc.org

Substituent Effects on Conformation and Configurational Stability

The presence of the bulky 4-n-butylphenyl group and the hydroxyl group significantly impacts the conformational equilibrium and stability of the cyclopentanol ring.

The 4-n-butylphenyl group is sterically demanding and will strongly prefer an equatorial-like position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens of the cyclopentane ring. This preference for an equatorial position will likely lock the cyclopentane ring into a limited set of conformations where the aryl group is in such a position.

Furthermore, there can be steric interactions between the ortho-hydrogens of the phenyl ring and the adjacent protons on the cyclopentane ring. To minimize this interaction, rotation around the C2-C(aryl) bond may be restricted. The phenyl ring is likely to adopt a conformation where its plane is perpendicular or at a significant angle to the adjacent C-H bond on the cyclopentane ring.

| Interaction Type | Description | Effect on Conformation |

| 1,3-Diaxial Interaction | Steric repulsion between an axial substituent and axial hydrogens at the C3 and C5 positions relative to the substituent. | The 4-n-butylphenyl group will strongly avoid an axial position. |

| Gauche Interaction | Steric interaction between substituents on adjacent carbons. | Minimized in conformations where bulky groups are in anti-periplanar or equatorial-like arrangements. |

| Phenyl Ring-Cyclopentane Interaction | Steric hindrance between the ortho-hydrogens of the phenyl ring and adjacent protons on the cyclopentane ring. | May lead to a preferred rotational angle of the phenyl group. |

| This table is interactive. Click on the headers to sort. |

Electronic and Inductive Effects of Substituents on Conformational Preferences

The conformational preferences of this compound are dictated by a complex interplay of steric and electronic factors originating from its substituents on the flexible cyclopentane ring. Unlike the more rigid cyclohexane (B81311) ring, cyclopentane relieves torsional strain from eclipsed hydrogens by adopting puckered, non-planar conformations, primarily the envelope and half-chair (or twist) forms. The presence of two bulky substituents in a trans-1,2 relationship significantly influences the equilibrium between these conformations.

The primary substituents influencing the ring's conformation are the hydroxyl (-OH) group and the 4-n-butylphenyl group. Their electronic properties—specifically their inductive effects—play a crucial role.

Hydroxyl (-OH) Group: The oxygen atom in the hydroxyl group is highly electronegative, exerting a negative inductive effect (-I). This effect polarizes the carbon-oxygen bond, drawing electron density away from the cyclopentane ring.

4-n-Butylphenyl Group: This substituent has more complex electronic characteristics.

The n-butyl group is an alkyl group, which is known to be electron-donating and exhibits a positive inductive effect (+I).

The phenyl group (a benzene (B151609) ring) is generally considered to have a mild electron-withdrawing inductive effect (-I) due to the higher s-character of its sp² hybridized carbons compared to the sp³ carbons of the cyclopentane ring.

The primary driving force for conformational preference in disubstituted cycloalkanes is the minimization of steric strain. In the various puckered conformations of cyclopentane, substituent positions can be described as pseudo-axial or pseudo-equatorial. Similar to cyclohexanes, substituents prefer the more spacious pseudo-equatorial positions to minimize unfavorable steric interactions.

For this compound, the molecule will predominantly adopt a conformation where both the large 4-n-butylphenyl group and the hydroxyl group occupy pseudo-equatorial positions. This arrangement minimizes steric repulsion between the substituents and the hydrogen atoms on the ring. While electronic effects like dipole-dipole interactions are present, the energetic penalty associated with placing the bulky 4-n-butylphenyl group in a sterically hindered pseudo-axial position makes the diequatorial-like conformation the most stable. Studies on analogous molecules, such as trans-cyclopentane-1,2-diol, have shown that diequatorial conformations are stabilized in solution. researchgate.net

Stereochemical Implications for Diastereomeric and Enantiomeric Purity

The stereochemistry of this compound has significant implications for its purity, which must be considered in terms of both diastereomers and enantiomers. The molecule possesses two chiral centers at carbons C1 and C2 of the cyclopentane ring, where the hydroxyl and 4-n-butylphenyl groups are attached, respectively.

Diastereomeric Purity: Stereoisomers that are not mirror images of each other are known as diastereomers. mvpsvktcollege.ac.in For 2-(4-n-butylphenyl)cyclopentanol, the cis and trans isomers are diastereomers.

trans isomer: The substituents are on opposite faces of the cyclopentane ring.

cis isomer: The substituents are on the same face of the ring.

A chemical synthesis targeting this compound may also produce the cis isomer as a byproduct. The diastereomeric purity of the final product is a measure of the amount of the desired trans isomer relative to the undesired cis isomer. Achieving high diastereomeric purity requires a stereoselective synthesis that preferentially forms the trans configuration.

Enantiomeric Purity: Because the two substituents on the chiral centers are different (hydroxyl vs. 4-n-butylphenyl), the trans isomer is chiral and lacks an internal plane of symmetry. chemistryschool.net Consequently, it exists as a pair of non-superimposable mirror images called enantiomers. chemistryschool.netlibretexts.org These enantiomers are specifically the (1R, 2R) and (1S, 2S) configurations.

A standard synthesis that does not employ chiral catalysts or reagents will produce these two enantiomers in equal amounts, resulting in a racemic mixture. A racemic mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out.

Therefore, achieving enantiomeric purity—the isolation of a single enantiomer (e.g., exclusively (1R, 2R)-trans-2-(4-n-Butylphenyl)cyclopentanol)—requires more advanced techniques. This can be accomplished through:

Asymmetric Synthesis: Using chiral starting materials, reagents, or catalysts to selectively produce one enantiomer over the other.

Chiral Resolution: Separating the enantiomers from a racemic mixture, for instance, by reacting them with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Computational Studies and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to elucidating the electronic structure and energetic properties of a molecule from first principles.

Ab Initio and Density Functional Theory (DFT) Approaches for Geometry Optimization and Electronic Structure Determination

To determine the most stable three-dimensional arrangement of atoms in trans-2-(4-n-butylphenyl)cyclopentanol, geometry optimization would be performed using ab initio methods, such as Hartree-Fock (HF), or more commonly, Density Functional Theory (DFT). DFT methods, with functionals like B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G* or larger), offer a good balance between computational cost and accuracy for a molecule of this size.

Once the optimized geometry is obtained, further DFT calculations can reveal details about the electronic structure. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of the molecule's chemical reactivity and electronic excitation properties. A molecular electrostatic potential (MEP) map could also be generated to visualize the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters for Structural and Conformational Assignment

Quantum mechanical calculations are invaluable for predicting spectroscopic data, which can aid in the experimental characterization and conformational assignment of this compound. By calculating the vibrational frequencies at the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra can be compared with experimental spectra to confirm the structure and identify characteristic vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts for different possible conformers can be compared to experimental NMR data to determine the dominant conformation in solution.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy for electronic properties, they are computationally expensive for studying the dynamic behavior of molecules. Molecular mechanics and dynamics simulations are better suited for exploring conformational landscapes and the time evolution of the system.

Exploration of Conformational Energy Landscapes and Population Distributions

The conformational flexibility of the cyclopentanol (B49286) ring (which can adopt envelope and twist conformations), the orientation of the phenyl group, and the various conformations of the n-butyl chain lead to a complex potential energy surface for this compound. Molecular mechanics force fields would be used to efficiently calculate the energy of a large number of conformations. A systematic conformational search or a molecular dynamics simulation at different temperatures could be performed to identify the low-energy conformers.

The relative energies of these conformers would allow for the calculation of their population distribution at a given temperature using the Boltzmann distribution. This information is crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its physical and chemical properties.

Force Field Development and Validation for Substituted Cyclopentanol Systems

The accuracy of MM and MD simulations is highly dependent on the quality of the force field used. A force field is a set of parameters that describe the potential energy of the system. For a molecule like this compound, a standard force field like AMBER, CHARMM, or OPLS might be used as a starting point.

However, for more accurate results, it may be necessary to develop and validate specific force field parameters for the substituted cyclopentanol moiety. This process would involve fitting the force field parameters to reproduce high-level QM calculations or experimental data for smaller, representative fragments of the molecule. For instance, the torsional parameters governing the rotation around the bond connecting the phenyl and cyclopentanol rings would be particularly important to parameterize correctly.

In Silico Modeling of Reaction Pathways and Transition States

Computational methods can also be used to investigate the reactivity of this compound. For a potential reaction, such as the dehydration of the alcohol or an oxidation reaction, QM methods (primarily DFT) would be used to model the reaction pathway.

Computational Prediction of Structure-Reactivity and Structure-Activity Relationships

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational studies and theoretical investigations focused solely on this compound. While the principles of computational chemistry, including Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, are widely applied in drug discovery and chemical research to predict the properties of novel compounds, it appears that this specific molecule has not been the subject of dedicated published research in this area. nih.govunifap.brresearchgate.net

In typical computational studies, various molecular descriptors are calculated to develop predictive models for a compound's reactivity and biological activity. mdpi.commdpi.com These descriptors can be categorized into several groups:

Electronic Descriptors: These relate to the electron distribution in a molecule and include parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govmdpi.com These are crucial for understanding how a molecule might interact with biological targets. semanticscholar.org

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular volume, surface area, and specific conformational analyses are used to determine how a molecule might fit into a receptor's binding site. nih.gov

Thermodynamic Descriptors: Properties such as heat of formation, Gibbs free energy, and enthalpy are calculated to assess the stability of the molecule and its potential reaction pathways. nih.gov

QSAR models are mathematical relationships that correlate these calculated descriptors with experimentally determined biological activity. nih.govijpsonline.com For a series of related compounds, a robust QSAR model can predict the activity of new, unsynthesized molecules, thereby guiding further research and development. jocpr.com

Although no specific data tables for this compound can be presented due to the lack of available research, a hypothetical table of commonly calculated molecular descriptors is provided below to illustrate the type of data that such a study would generate.

Table 1: Hypothetical Molecular Descriptors for Computational Analysis

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance in Structure-Activity/Reactivity |

| Electronic | HOMO Energy | - | Relates to the ability to donate electrons. |

| LUMO Energy | - | Relates to the ability to accept electrons. | |

| Dipole Moment | - | Influences solubility and non-bonding interactions. | |

| Steric | Molecular Weight | 232.38 g/mol | Basic descriptor for molecular size. |

| Molecular Volume | - | Describes the space occupied by the molecule. | |

| Surface Area | - | Relates to the potential for intermolecular interactions. | |

| Thermodynamic | Heat of Formation | - | Indicates the energetic stability of the molecule. |

| Gibbs Free Energy | - | Predicts the spontaneity of reactions. |

Without dedicated computational studies on this compound, any discussion of its structure-reactivity or structure-activity relationships remains speculative. Future research employing density functional theory (DFT), molecular dynamics simulations, and QSAR modeling would be necessary to elucidate these properties and provide the data needed for a thorough analysis. researchgate.netnih.govresearchgate.net

Reactivity and Chemical Transformations of Trans 2 4 N Butylphenyl Cyclopentanol

Reactions Involving the Secondary Alcohol Functionality

The hydroxyl (-OH) group is the most reactive site in the molecule and is expected to undergo a variety of classical alcohol reactions.

Oxidation Reactions (e.g., to corresponding ketone)

Secondary alcohols are readily oxidized to ketones. chemguide.co.uk This transformation in trans-2-(4-n-Butylphenyl)cyclopentanol would yield 2-(4-n-Butylphenyl)cyclopentanone. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired scale and sensitivity of the starting material to acidic or basic conditions. libretexts.org

Common methods include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (chromic acid). libretexts.orgkhanacademy.org PCC is a milder option, often used for conversions that require non-aqueous conditions. libretexts.org The Jones oxidation, while highly efficient, is conducted in strong acid. Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, or the Dess-Martin periodinane are also effective, metal-free alternatives that operate under mild conditions.

| Reagent/Reaction | Expected Product | Notes |

| Pyridinium Chlorochromate (PCC) in CH₂Cl₂ | 2-(4-n-Butylphenyl)cyclopentanone | Mild conditions, suitable for sensitive substrates. libretexts.org |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-(4-n-Butylphenyl)cyclopentanone | Strong oxidizing conditions. chemguide.co.uk |

| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | 2-(4-n-Butylphenyl)cyclopentanone | Metal-free, operates at low temperatures. |

| Dess-Martin Periodinane (DMP) in CH₂Cl₂ | 2-(4-n-Butylphenyl)cyclopentanone | Mild, metal-free, and avoids harsh acidic or basic conditions. |

Esterification and Etherification Reactions

The nucleophilic oxygen of the hydroxyl group can react with electrophiles to form esters and ethers.

Esterification: The reaction with a carboxylic acid or its derivative (like an acyl chloride or acid anhydride) produces an ester. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. commonorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and water is typically removed to drive the equilibrium towards the ester product. masterorganicchemistry.com Alternatively, for a faster and irreversible reaction, an acyl chloride can be used, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. chemguide.co.uk

| Reagent | Expected Product | Reaction Type |

| Acetic Acid (CH₃COOH) with H₂SO₄ catalyst | trans-2-(4-n-Butylphenyl)cyclopentyl acetate | Fischer Esterification commonorganicchemistry.com |

| Acetyl Chloride (CH₃COCl) with Pyridine | trans-2-(4-n-Butylphenyl)cyclopentyl acetate | Acylation |

| Acetic Anhydride ((CH₃CO)₂) with DMAP catalyst | trans-2-(4-n-Butylphenyl)cyclopentyl acetate | Acylation organic-chemistry.org |

Etherification: The formation of an ether, such as in the Williamson ether synthesis, would first require the conversion of the alcohol to its corresponding alkoxide by a strong base (e.g., sodium hydride). This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether.

Dehydration Pathways and Elimination Reactions

Acid-catalyzed dehydration of this compound is expected to proceed via an E1 mechanism. chemguide.co.uk Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) converts it into a good leaving group (water). chemguide.co.uk Departure of water generates a secondary carbocation at C2 of the cyclopentane (B165970) ring. Subsequent elimination of a proton from an adjacent carbon atom forms a double bond.

Due to the structure of the intermediate carbocation, two primary alkene products are possible:

1-(4-n-Butylphenyl)cyclopentene: Formed by removal of a proton from C1. This product is a tetrasubstituted, conjugated alkene, where the double bond is in conjugation with the aromatic ring. This conjugation provides significant stabilization, making it the anticipated major product.

3-(4-n-Butylphenyl)cyclopentene: Formed by removal of a proton from C5. This product is a disubstituted, non-conjugated alkene and is expected to be the minor product.

Studies on the dehydration of the closely related trans-2-phenylcyclopentanol with phosphoric acid confirm the formation of 1-phenylcyclopentene and 3-phenylcyclopentene. acs.org

| Product | Structure | Stability/Notes |

| 1-(4-n-Butylphenyl)cyclopentene | Conjugated double bond with the phenyl ring | Expected major product due to higher thermodynamic stability. acs.orgchegg.com |

| 3-(4-n-Butylphenyl)cyclopentene | Non-conjugated double bond | Expected minor product. acs.org |

Nucleophilic Substitution Reactions at the Carbon Bearing the Hydroxyl Group

Nucleophilic substitution at the C2 position involves the replacement of the hydroxyl group. Since -OH is a poor leaving group, it must first be protonated by an acid or converted into a better leaving group, such as a tosylate or a halide.

With a strong acid like HBr, the reaction would likely proceed through an Sₙ1 mechanism due to the formation of a relatively stable secondary benzylic carbocation. The bromide ion would then attack the carbocation to form trans- and cis-1-bromo-2-(4-n-butylphenyl)cyclopentane. An Sₙ2-type reaction could be favored by converting the alcohol to a tosylate, followed by reaction with a nucleophile. This would proceed with an inversion of stereochemistry.

Reactions of the Cyclopentane Ring

The cyclopentane ring itself is a saturated hydrocarbon and generally unreactive. Functionalization typically requires harsh conditions, such as free-radical reactions, or activation by the existing substituents.

Functionalization of the Cyclopentane Skeleton (e.g., halogenation, addition reactions)

Direct functionalization of the C-H bonds of the cyclopentane ring is challenging. Free-radical halogenation, for instance with Cl₂ or Br₂ under UV light, would likely be unselective, leading to a mixture of mono- and poly-halogenated products at various positions on the cyclopentane ring and the n-butyl chain. libretexts.org The benzylic protons on the butyl group would also be susceptible to radical abstraction.

Reactions that proceed via the alkene products from dehydration offer a more controlled route to functionalize the ring. For example, the major dehydration product, 1-(4-n-butylphenyl)cyclopentene, could undergo various addition reactions:

Halogenation: Addition of Br₂ would lead to a dibromo derivative.

Hydrohalogenation: Addition of HBr would yield a bromo-substituted cyclopentane.

Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) would saturate the double bond, yielding (4-n-butylphenyl)cyclopentane.

Ring-Opening Reactions

Ring-opening reactions of cyclopentanol (B49286) derivatives are not generally considered synthetically relevant under typical laboratory conditions. The five-membered cyclopentane ring possesses significantly less ring strain compared to its smaller counterparts, cyclopropane (B1198618) and cyclobutane. Consequently, reactions that involve the cleavage of the cyclopentane ring are energetically unfavorable and require harsh conditions, often leading to a mixture of products with low selectivity. Unlike the facile ring-opening of highly strained cyclopropanols, the cyclopentanol ring in this compound is expected to remain intact during most chemical transformations.

Reactions Involving the 4-n-Butylphenyl Substituent

The 4-n-butylphenyl group is a key site for chemical modification, offering opportunities to alter the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The n-butyl group is an ortho, para-directing activator, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the butyl group. However, since the para position is already occupied by the cyclopentanol substituent, electrophilic substitution is expected to occur primarily at the ortho positions (C-3 and C-5 of the phenyl ring). The cyclopentyl group is also generally considered an ortho, para-directing group, thus reinforcing the directing effect of the n-butyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized to achieve desired selectivity and avoid potential side reactions involving the hydroxyl group of the cyclopentanol ring.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | trans-2-(2-Nitro-4-n-butylphenyl)cyclopentanol |

| Bromination | Br₂, FeBr₃ | trans-2-(2-Bromo-4-n-butylphenyl)cyclopentanol |

| Sulfonation | SO₃, H₂SO₄ | trans-2-(2-Sulfonyl-4-n-butylphenyl)cyclopentanol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | trans-2-(2-Acyl-4-n-butylphenyl)cyclopentanol |

Modifications of the n-Butyl Chain

The n-butyl chain can undergo various transformations, although these reactions are generally less facile than those on the aromatic ring. Halogenation at the benzylic position (the carbon atom attached to the phenyl ring) can be achieved under radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield trans-2-(4-(1-bromobutyl)phenyl)cyclopentanol, which can then serve as a precursor for further modifications, such as chain elongation or the introduction of other functional groups via nucleophilic substitution. However, the presence of the secondary alcohol in the cyclopentyl ring might lead to competitive reactions under certain conditions.

Stereochemical Course and Regioselectivity of Chemical Transformations

The stereochemistry of this compound plays a crucial role in determining the outcome of its chemical transformations. The molecule possesses two chiral centers (C-1 and C-2 of the cyclopentanol ring), and their relative trans configuration will influence the approach of reagents and the stereochemistry of the products.

Reactions at the hydroxyl group, such as esterification or etherification, are not expected to affect the stereocenters of the cyclopentanol ring, thus proceeding with retention of configuration.

For reactions on the phenyl ring, the existing stereochemistry of the cyclopentanol moiety can create a chiral environment that may lead to diastereoselectivity in the products, especially if the reaction proceeds through a transition state where the cyclopentanol ring interacts sterically with the incoming electrophile.

In reactions involving the n-butyl chain, particularly at the benzylic position, the formation of a radical or carbocation intermediate could lead to racemization at that center. However, the chirality of the cyclopentanol ring might still exert some degree of stereocontrol, potentially leading to a mixture of diastereomers in unequal proportions.

The regioselectivity of electrophilic aromatic substitution is primarily governed by the electronic effects of the n-butyl and cyclopentyl substituents, strongly favoring substitution at the ortho positions of the phenyl ring.

Catalytic Applications in Organic Synthesis

There is currently no specific information available in the scientific literature detailing the use of this compound as a ligand, chiral auxiliary, or substrate in catalytic applications. However, the structural motif of 2-arylcycloalkanols has been explored in the context of asymmetric catalysis. For instance, derivatives of trans-2-phenylcyclohexanol have been successfully employed as chiral auxiliaries, inducing stereoselectivity in various organic reactions.

Given this precedent, it is conceivable that this compound could potentially serve as a chiral auxiliary. The hydroxyl group provides a handle for attaching the molecule to a substrate, and the chiral backbone could then direct the stereochemical course of a subsequent reaction. The n-butylphenyl group could influence the steric and electronic properties of the auxiliary, potentially impacting its effectiveness and selectivity in asymmetric transformations. Further research would be required to explore and validate any such catalytic applications.

Derivatives and Analogues of Trans 2 4 N Butylphenyl Cyclopentanol

Design and Synthesis of Structurally Related Cyclopentanol (B49286) Derivatives

The synthesis of 2-arylcyclopentanols is a well-established area of organic chemistry, with various methods developed to control stereochemistry and yield. These methods are generally applicable to the synthesis of trans-2-(4-n-Butylphenyl)cyclopentanol and its derivatives.

Common synthetic strategies often begin with a cyclopentanone (B42830) or cyclopentenone precursor. ontosight.ai One prevalent method involves the Grignard reaction, where a phenylmagnesium bromide, substituted as desired (e.g., with an n-butyl group), attacks the carbonyl of cyclopentanone. This reaction, however, typically yields a mixture of cis and trans isomers, requiring subsequent separation.

A more stereoselective approach to synthesize trans isomers involves the reaction of cyclopentene (B43876) oxide with an appropriate Grignard reagent, such as 2-ethylphenylmagnesium bromide. The epoxide ring-opening mechanism favors the formation of the trans product. Another powerful method is the reduction of a 2-arylcyclopentanone. The choice of reducing agent can significantly influence the diastereoselectivity of the resulting alcohol.

| Precursor | Reagent | Primary Product | Key Feature |

| Cyclopentanone | 4-n-Butylphenylmagnesium bromide | Mixture of cis- and this compound | Direct C-C bond formation |

| Cyclopentene Oxide | 4-n-Butylphenylmagnesium bromide | This compound | Stereoselective epoxide opening |

| 2-(4-n-Butylphenyl)cyclopentanone | Sodium Borohydride (B1222165) (NaBH₄) | Mixture favoring the more stable isomer | Ketone reduction |

| 2-(4-n-Butylphenyl)cyclopentanone | L-Selectride® | Potentially stereoselective reduction | Bulky reducing agent can favor one diastereomer |

These synthetic routes offer pathways to a variety of structurally related derivatives, allowing for systematic modification of the aryl or cyclopentyl portions of the molecule to probe structure-activity relationships.

Investigation of Other Stereoisomers (e.g., cis isomers, enantiomers) and Their Properties

Stereoisomerism is a critical aspect of the chemistry of 2-substituted cyclopentanols. The relative orientation of the hydroxyl and phenyl groups (cis or trans) significantly impacts the molecule's physical properties, conformation, and reactivity. uou.ac.in

Cis vs. Trans Isomers : In cyclic systems, cis and trans isomers refer to the relative positions of substituents on the ring. uou.ac.in In this compound, the hydroxyl and the butylphenyl groups are on opposite sides of the cyclopentane (B165970) ring plane. In the cis isomer, they would be on the same side. This difference in spatial arrangement affects intermolecular interactions, leading to different melting points, boiling points, and solubility. Furthermore, the conformational flexibility of the cyclopentane ring (which exists in envelope and half-chair conformations) is influenced by the stereochemistry of its substituents. digitellinc.com

Enantiomers : Since the molecule has two chiral centers (at C1 and C2 of the cyclopentane ring), it can exist as enantiomers (non-superimposable mirror images). The synthesis of a single enantiomer, rather than a racemic mixture, often requires asymmetric synthesis techniques or chiral resolution of a racemic mixture. This is particularly important in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. d-nb.info

The separation and characterization of these stereoisomers are crucial for understanding their unique properties. Techniques like chiral chromatography and the use of chiral resolving agents are standard practice. researchgate.net The absolute configuration of each stereoisomer can be determined using methods like X-ray crystallography. researchgate.net

Cyclopentanol-Containing Scaffolds in Diverse Chemical Contexts

The cyclopentanol ring is a versatile scaffold found in numerous chemical contexts, from natural products to synthetic compounds designed for specific applications in materials science and medicinal chemistry. mmsl.cznih.gov

Modifying the substituent on the phenyl ring of 2-phenylcyclopentanol (B1362534) analogues allows for the fine-tuning of the molecule's electronic and steric properties. The n-butyl group in the target molecule is a simple alkyl chain, but replacing it with other groups can lead to significant changes.

tert-Butylphenyl : A tert-butyl group is much bulkier than an n-butyl group. This steric hindrance can influence the molecule's ability to interact with biological targets or participate in certain chemical reactions.

Ethylphenyl : An ethyl group is smaller than an n-butyl group and would have a correspondingly smaller steric and electronic effect.

Fluorophenyl : Introducing an electron-withdrawing group like fluorine can alter the electronic properties of the phenyl ring, potentially enhancing polarity and affecting intermolecular interactions.

Systematic studies of these analogues are essential for developing structure-activity relationships (SAR), which are critical in fields like drug discovery for optimizing a lead compound's properties. nih.gov

| Phenyl Substituent | Key Property Change | Potential Impact |

| n-Butyl | Baseline lipophilicity and sterics | - |

| tert-Butyl | Increased steric bulk | Altered binding affinity/selectivity |

| Ethyl | Decreased lipophilicity and sterics vs. n-butyl | Modified solubility and metabolic stability |

| Fluoro | Increased polarity, electron-withdrawing | Altered electronic interactions, potential for hydrogen bonding |

The cyclopentane ring is a common structural motif in a wide array of natural products, although derivatives with a simple hydroxyl group directly on the cyclopentane core are less common than their cyclopentanone counterparts. mmsl.czresearchgate.net However, the functionalized cyclopentane core is central to many biologically important molecules. oregonstate.edu

For example, the prostaglandins (B1171923) are a well-known class of lipid compounds derived from fatty acids that contain a cyclopentane ring and are involved in numerous physiological processes. Many synthetic routes to prostaglandins and their analogues utilize cyclopentanol or cyclopentenone intermediates. rsc.org The cyclopentitol scaffold, a poly-hydroxylated cyclopentane, has also been used to generate libraries of natural product-like compounds for drug discovery. nih.gov

Incorporating a cyclopentanol ring into a bicyclic system dramatically increases its structural rigidity and defines the spatial orientation of its substituents. digitellinc.com This strategy of conformational rigidification is often employed in medicinal chemistry to improve a molecule's affinity and selectivity for a biological target. nih.gov

There are several ways two rings can be joined, including fused, bridged, and spirocyclic systems. wikipedia.orgyoutube.com

Fused Systems : In a fused system, the cyclopentanol ring shares two adjacent atoms with another ring, as seen in bicyclo[3.3.0]octane systems (a fusion of two five-membered rings). nih.gov

Bridged Systems : In a bridged system, the rings share non-adjacent atoms called bridgeheads. youtube.com A well-known example is the norbornane (B1196662) system (bicyclo[2.2.1]heptane), which can be viewed as two cyclopentane rings sharing three carbons. wikipedia.org

Spiro Systems : Spiro compounds feature two rings connected by a single, shared atom. youtube.com

These rigid scaffolds are valuable tools for exploring the conformational requirements of receptor binding sites. digitellinc.comnih.gov

Structure-Reactivity Relationships in Analogous Compounds

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. For 2-arylcyclopentanol analogues, several structural features dictate their reactivity.

Stereochemistry : The relative orientation of the hydroxyl and aryl groups (cis vs. trans) can affect reaction rates. For example, in elimination reactions, a trans-diaxial arrangement of the proton and the leaving group is often preferred, a condition that is dependent on the stereoisomer and its preferred conformation.

Electronic Effects : The nature of the substituent on the phenyl ring influences the reactivity of both the ring and the hydroxyl group. Electron-donating groups (like alkyl groups) can increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups decrease its reactivity. These substituents can also influence the acidity of the hydroxyl proton.

Steric Hindrance : Bulky substituents on the phenyl ring or the cyclopentane ring can hinder the approach of reagents to a reaction center, thereby slowing down the reaction rate.

Understanding these structure-reactivity relationships allows chemists to predict the behavior of new analogues and to design molecules with desired chemical properties. nih.govucla.edu

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of trans-2-(4-n-butylphenyl)cyclopentanol. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon in the molecule.

The trans stereochemistry of the substituents on the cyclopentanol (B49286) ring significantly influences the chemical shifts and coupling constants of the protons at positions 1 and 2 of the cyclopentyl ring. The coupling constant between the protons on C1 and C2 (³J_HH) is expected to be relatively small for the trans isomer compared to the cis isomer, which is a key indicator for stereochemical assignment.

Expected ¹H NMR Data:

Below is a table of predicted ¹H NMR chemical shifts for this compound, based on analogous compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 7.10-7.30 | m | - |

| H-1 (CH-OH) | ~4.2 | m | - |

| H-2 (CH-Ar) | ~2.8 | m | - |

| Cyclopentyl CH₂ | 1.6-2.2 | m | - |

| Butyl CH₂ (α to Ar) | 2.58 | t | 7.6 |

| Butyl CH₂ (β) | 1.59 | sextet | 7.5 |

| Butyl CH₂ (γ) | 1.36 | sextet | 7.4 |

| Butyl CH₃ | 0.92 | t | 7.3 |

| OH | Variable | s | - |

Expected ¹³C NMR Data:

The following table outlines the anticipated ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary, C-Ar) | ~143 |

| Aromatic C (quaternary, C-butyl) | ~140 |

| Aromatic CH | ~128 |

| Aromatic CH | ~127 |

| C-1 (CH-OH) | ~75 |

| C-2 (CH-Ar) | ~55 |

| Cyclopentyl CH₂ | 20-35 |

| Butyl CH₂ (α to Ar) | ~35 |

| Butyl CH₂ (β) | ~33 |

| Butyl CH₂ (γ) | ~22 |

| Butyl CH₃ | ~14 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for probing the spatial relationships between atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the cyclopentyl and n-butyl chains. For instance, cross-peaks would be observed between H-1 and its adjacent protons on the cyclopentyl ring, as well as between the neighboring methylene (B1212753) groups of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It allows for the definitive assignment of each carbon atom by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connection between the phenyl ring and the cyclopentyl and butyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for confirming the trans stereochemistry. For the trans isomer, a NOE correlation would be expected between the proton at C-1 and the protons on the same face of the cyclopentyl ring, but not with the proton at C-2.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of this compound samples and for confirming its identity. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions, while the mass spectrum provides a molecular fingerprint. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of the molecule.

Predicted Mass Spectrometry Fragmentation:

| m/z Value | Proposed Fragment | Description |

| 218 | [C₁₅H₂₂O]⁺ | Molecular Ion (M⁺) |

| 200 | [C₁₅H₂₀]⁺ | Loss of H₂O |

| 175 | [C₁₃H₁₉]⁺ | Loss of C₂H₃O |

| 161 | [C₁₂H₁₇]⁺ | Loss of C₃H₅O |

| 147 | [C₁₁H₁₅]⁺ | Cleavage of the cyclopentyl ring |

| 133 | [C₁₀H₁₃]⁺ | Benzylic cleavage with rearrangement |

| 105 | [C₈H₉]⁺ | Tropylium ion derivative |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 57 | [C₄H₉]⁺ | Butyl cation |

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass for the chemical formula C₁₅H₂₂O.

Vibrational Spectroscopies

Vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its different functional groups.

Expected Vibrational Spectroscopy Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (cyclopentyl and butyl) |

| ~1610, ~1500 | C=C stretch | Aromatic ring |

| ~1465 | CH₂ bend | Aliphatic |

| ~1375 | CH₃ bend | Aliphatic |

| ~1050 | C-O stretch | Secondary alcohol |

| 850-800 | C-H out-of-plane bend | 1,4-disubstituted aromatic ring |

These advanced analytical methodologies, when used in concert, provide a comprehensive characterization of this compound, confirming its structure, stereochemistry, purity, and molecular formula with a high degree of confidence.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features: the hydroxyl (-OH) group, the cyclopentane (B165970) ring, the n-butyl group, and the para-disubstituted benzene (B151609) ring. The most prominent and diagnostic peak would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to intermolecular hydrogen bonding.

Other significant absorptions would include C-H stretching vibrations. Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretches from the cyclopentane and n-butyl groups would be observed just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹). The C-O stretching vibration of the secondary alcohol would produce a strong band in the 1150-1050 cm⁻¹ region. Aromatic C=C ring stretching vibrations are expected to cause several peaks in the 1600-1450 cm⁻¹ range.

Interactive Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (Hydrogen Bonded) | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2960 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| C-O Stretch | Secondary Alcohol | 1150 - 1050 | Strong |

| C-H Out-of-Plane Bend | p-disubstituted Benzene | 850 - 800 | Strong |

Raman Spectroscopy for Conformational Studies and Molecular Vibrations

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations, rotational transitions, and other low-frequency modes. While IR spectroscopy is most sensitive to polar bonds, Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it ideal for studying the carbon skeleton of this compound.

The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, which are highly polarizable. The symmetric "ring-breathing" mode of the para-disubstituted benzene ring would give a particularly intense peak. The C-C bond vibrations within the cyclopentane and n-butyl chains would also be prominent. By analyzing the Raman shifts, insights into the conformational structure of the molecule, such as the puckering of the cyclopentane ring and the orientation of the butyl chain, can be inferred.

Interactive Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic Ring | 3080 - 3050 | Strong |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2980 - 2850 | Strong |

| Ring Breathing | Aromatic Ring | ~1600 | Strong |

| C-C Stretch | Alkyl Chain & Ring | 1200 - 800 | Medium |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. For a chiral molecule like this compound, single-crystal X-ray diffraction is the only method that can unambiguously determine its absolute configuration (the R/S designation at each of its two chiral centers) without reference to other chiral molecules.

A successful crystallographic analysis would provide a wealth of structural information, including:

Absolute Stereochemistry: Confirmation of the trans relationship between the hydroxyl and the 4-n-butylphenyl groups.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: The preferred conformation of the cyclopentane ring (e.g., envelope or twist) and the orientation of the substituents in the solid state.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding involving the hydroxyl group, which dictates many of the material's physical properties.

As of this writing, a public domain crystal structure for this compound has not been reported.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment